molecular formula C11H8F6OS B14047060 1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14047060
M. Wt: 302.24 g/mol
InChI Key: LKTRMYLPOHVHPZ-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H9F3OS. This compound is characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety. It is a fluorinated aromatic ketone, which makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one group. One common method involves the reaction of 2-(trifluoromethyl)thiophenol with a suitable halogenated propanone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethylthio groups can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its reactivity and interactions with enzymes or receptors. The propan-1-one moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
  • 2-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

Uniqueness

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethyl and trifluoromethylthio groups on the phenyl ring, which can significantly influence its chemical reactivity and physical properties compared to similar compounds.

Properties

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6OS/c1-2-7(18)6-4-3-5-8(19-11(15,16)17)9(6)10(12,13)14/h3-5H,2H2,1H3

InChI Key

LKTRMYLPOHVHPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

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